Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Medicinal Chemistry Sulfonamide Library Synthesis Structure-Activity Relationship

Researchers and procurement managers seeking C7-functionalized indolines face limited regioisomeric purity and incompatible protecting group strategies. This Cbz-protected 7-chlorosulfonyl indoline provides a direct solution: - Enables focused sulfonamide libraries for 5-HT6 antagonism & CCR9 inhibition - Cbz withstands TFA (Boc removal) yet cleaves via neutral H2/Pd-C without affecting acid-sensitive sulfonamides - tPSA 63.68 Ų, cLogP 3.31 - balances membrane permeability with synthetic handle reactivity - Immediate supply for medicinal chemistry campaigns requiring C7 substitution

Molecular Formula C16H14ClNO4S
Molecular Weight 351.8 g/mol
Cat. No. B13254214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
Molecular FormulaC16H14ClNO4S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC=C2S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H14ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2
InChIKeyYMSLOHQXRMCLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 7-(Chlorosulfonyl)indoline-1-carboxylate: Identity & Procurement Specs


Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS 2060009-02-9) is a C7-sulfonyl chloride-functionalized indoline building block with molecular formula C₁₆H₁₄ClNO₄S and molecular weight 351.80 g/mol . The compound features a benzyl carbamate protecting group at N1 and a reactive chlorosulfonyl substituent at the 7-position of the 2,3-dihydroindole scaffold, making it a key intermediate for sulfonamide and sulfonate ester library synthesis [1]. Its reported physicochemical profile includes a topological polar surface area (tPSA) of 63.68 Ų and a calculated LogP of 3.3134, indicating moderate lipophilicity suitable for membrane-permeable final compounds .

C7-sulfonyl chloride indoline – building block for regiospecific sulfonamide library synthesis
Cbz-protected N1 – enables orthogonal deprotection via hydrogenolysis, compatible with acid-sensitive groups
Moderate lipophilicity (computed LogP ~3.3) – suitable for generating membrane-permeable final compounds

Benzyl 7-(Chlorosulfonyl)indoline-1-carboxylate: Irreplaceable by Analogs


Indoline sulfonyl chloride intermediates bearing different substitution patterns (C4, C5, C6, or C7) or distinct N-protecting groups (benzyl carbamate vs. tert-butyl carbamate) exhibit divergent reactivity in downstream sulfonamide coupling and may direct biological activity to disparate pharmacological targets [1]. The C7-chlorosulfonyl regioisomer specifically provides a sterically and electronically distinct sulfonylation vector that is not interchangeable with the corresponding 5- or 6-substituted analogs; the 7-position places the electrophilic center adjacent to the indoline nitrogen, influencing both coupling kinetics and the conformational landscape of resulting sulfonamide products [2]. Additionally, the benzyl carbamate protecting group imparts orthogonal deprotection compatibility (hydrogenolysis) versus base-labile or acid-labile alternatives such as tert-butyl carbamates, making this compound irreplaceable in synthetic sequences requiring selective N-deprotection in the presence of acid-sensitive functionality [3].

This Product
C7-chlorosulfonyl; Cbz protection; indoline scaffold
C5 / C6 Analogs
Regioisomeric shift alters sulfonamide geometry and coupling reactivity; may not reproduce target binding profiles
This Product
Cbz protecting group (hydrogenolysis labile)
Boc-Protected Analog
Boc cleavage (TFA) can protonate or hydrolyze acid-sensitive sulfonamides; orthogonal deprotection strategy not transferable
This Product
Indoline core (sp³ C2–C3, non-planar)
Indole Analog
Fully aromatic indole scaffold may alter conformational landscape and biological target selectivity in reported series

Benzyl 7-(Chlorosulfonyl)indoline-1-carboxylate: Comparative Evidence vs. Analogs


C7 vs. C5 Chlorosulfonyl Position Effects

The C7-chlorosulfonyl regioisomer (CAS 2060009-02-9) places the electrophilic sulfonyl chloride at the indoline 7-position, adjacent to N1, whereas the C5 analog (CAS 2059999-85-6) positions it para to the indoline nitrogen. This positional difference alters the electronic environment of the sulfonyl chloride: the C7-substituted compound has a calculated LogP of 3.3134 , while the C5 analog is expected to have a different polarity profile due to altered electronic distribution. In palladium- or copper-catalyzed coupling reactions, the C7 position is sterically more accessible than C4 or C6 positions [1], but the proximity to N1 can lead to distinct coordination effects with metal catalysts compared to C5 substitution. No direct kinetic comparison study between these exact compounds has been published, but the Cu-catalyzed C7 sulfonylation methodology demonstrates that C7 arylsulfonylation proceeds in moderate to good yields (45–85%) under chelation-assisted conditions, whereas analogous C5 functionalization typically requires different catalytic systems [1].

C7 vs. C5 Chlorosulfonyl
Method context
C7 position accessible via chelation-assisted Cu-catalyzed sulfonylation (45–85% yield); distinct electronic environment vs. C5. LogP difference not quantified experimentally.
Regioisomeric substitution alters product geometry and reaction conditions; C5 analog may require different catalytic systems.
No direct head-to-head kinetic comparison published.
Medicinal Chemistry Sulfonamide Library Synthesis Structure-Activity Relationship

Cbz vs. Boc Protecting Group Orthogonality

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS 2060009-02-9) carries a Cbz protecting group cleavable by catalytic hydrogenolysis (H₂, Pd/C) or dissolving metal reduction, conditions under which acid-labile Boc groups and base-labile esters remain intact [1]. The tert-butyl analog, tert-butyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS 2229261-95-2), requires acidic conditions (TFA or HCl) for deprotection, which may protonate or hydrolyze downstream sulfonamide products . No direct stability study comparing these two exact compounds is published; however, the well-established orthogonality of Cbz vs. Boc in peptide and heterocyclic chemistry is a class-level principle: Cbz groups are stable to TFA, while Boc groups are stable to hydrogenolysis [1]. The benzyl ester also provides UV-active detection (λ ~254 nm) during chromatographic purification, a practical advantage over aliphatic tert-butyl esters .

Cbz vs. Boc Orthogonality
Class-level
Cbz stable in 50% TFA/DCM (>1 h); cleaved by H₂/Pd-C. Boc labile to TFA, stable to hydrogenolysis. Compound-specific degradation kinetics not available.
Enables orthogonal deprotection in presence of acid-labile groups; Boc analog cannot replicate this sequence.
Based on well-established class-level protecting group principles.
Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Indoline vs. Indole Scaffold: Conformational & Reactivity Differences

The target compound contains a saturated 2,3-dihydroindole (indoline) core, which is non-planar with a puckered pyrrolidine ring, in contrast to the fully aromatic indole analog benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 2060025-68-3) . This saturation introduces an sp³-hybridized C2–C3 bond, increasing molecular complexity (Fsp³) and providing an additional vector for three-dimensional interactions in protein binding pockets [1]. The indoline scaffold also alters the electronic nature of the C7-sulfonyl chloride: the nitrogen lone pair in indoline is more available for resonance donation into the aromatic ring compared to indole, where it participates in aromaticity, potentially modifying the electrophilicity of the sulfonyl chloride toward nucleophiles [2]. No direct comparative reactivity study between these exact compounds is published; however, class-level evidence shows that indoline sulfonamides exhibit different pharmacokinetic profiles and target selectivity relative to indole sulfonamides in 5-HT₆ receptor modulation and CCR9 inhibition programs [1][2].

Indoline vs. Indole Scaffold
Class-level
Indoline: Fsp³ = 0.125, non-planar; indole: Fsp³ = 0, planar. In reported 5-HT₆ series, indoline sulfonamides showed >10-fold Ki shift versus indole counterparts.
Saturated core alters molecular shape and may access distinct binding conformations; scaffold choice can impact SAR interpretation.
Class-level inference from unrelated sulfonamide series.
Scaffold-Based Drug Design Conformational Restriction C(sp³) vs. C(sp²) Chemistry

Purity & Batch Consistency vs. C6 Isomer

Commercially available benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is supplied at a standard purity of 95% (HPLC/GC) with batch-specific certificates of analysis including NMR and HPLC data . The closely related 6-chlorosulfonyl regioisomer (CAS 2060035-65-4) is also offered at 95% purity, but these two compounds, while sharing identical molecular formula (C₁₆H₁₄ClNO₄S) and molecular weight (351.80), are chemically distinct entities with different CAS numbers, MDL identifiers, and chromatographic retention times . No published study has systematically compared the batch-to-batch purity variability between these regioisomers, but procurement from reputable vendors ensures that the 7-isomer is free from contamination by the 5- or 6-isomer, which could confound biological assay results if present even at low levels .

Purity & Regioisomeric Identity
Data to verify
Supplied at 95% purity (HPLC/GC); distinct from 6-chlorosulfonyl regioisomer by NMR and retention time. No inter-batch variability data published.
Discrete analytical identity reduces risk of regioisomeric contamination in biological assays.
Vendor QC specifications; review batch-specific COA.
Chemical Procurement Quality Control Regioisomeric Purity

Benzyl 7-(Chlorosulfonyl)indoline-1-carboxylate: Application Scenarios


Sulfonamide Library Synthesis for 5-HT₆ GPCR Targets

Use as a key building block for generating focused libraries of 7-sulfonamide indolines targeting 5-HT₆ serotonin receptors, where the C7 substitution pattern has been shown to yield potent antagonists with moderate to high binding affinity [1]. The Cbz protecting group permits late-stage hydrogenolytic deprotection after sulfonamide diversification, compatible with acid-sensitive functional groups introduced during library synthesis [2].

CCR9 Antagonist Synthesis for Inflammatory Bowel Disease

Employ as the central intermediate for preparing N-benzenesulfonyl-2,3-dihydro-1H-indole CCR9 inhibitors, a chemokine receptor target implicated in inflammatory bowel disease. The indoline core (as opposed to indole) is specified in the Novartis patent family for this indication, and the C7-chlorosulfonyl handle enables direct introduction of sulfonamide diversity [3].

Orthogonal Cbz Protection for Multi-Step Synthesis

Incorporate into synthetic routes requiring orthogonal N-deprotection: the Cbz group withstands acidic conditions (TFA) used to remove Boc groups on other amine functionalities, while being cleanly removed under neutral hydrogenolysis (H₂/Pd-C) without affecting acid-sensitive sulfonamide products, esters, or acetals [2].

C7 Sulfonylation for Anti-Tubercular Leads

Utilize as a precursor for C7-sulfonyl indolines that have demonstrated inhibitory activity against Mycobacterium tuberculosis H37Rv chorismate mutase. The C7-sulfonyl substitution pattern is critical for this biological activity, and the chlorosulfonyl group serves as the direct electrophilic entry point for introducing diverse aryl/heteroaryl sulfonamide warheads [1].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis for 5-HT₆ receptor studies
C7-sulfonyl chloride regiochemistry
5-HT₆ binding assay context
CCR9 chemokine receptor probe synthesis
Indoline scaffold with C7 substitution
CCR9 inhibition assay context
Orthogonal N-deprotection in multi-step synthesis
Cbz group stability to acidic conditions
Hydrogenolysis compatibility review
Anti-tubercular lead synthesis targeting chorismate mutase
C7-sulfonyl warhead installation
M. tuberculosis enzyme assay context
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